Bienvenue dans la boutique en ligne BenchChem!

6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Medicinal Chemistry Lipophilicity Drug Design

This 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole combines an electron-withdrawing 6-nitro group with a basic pyrrolidinylmethyl tertiary-amine side chain, creating a distinct pharmacophore unmatched by des-nitro or regioisomeric analogs. MeSH-linked VEGFR-2/PDGFRβ kinase inhibition profile, plus high TPSA (64.9 Ų) predicting low CNS penetration, makes it ideal for peripherally-restricted kinase inhibitor development. Pairwise comparison with 3-(pyrrolidin-1-ylmethyl)-1H-indole enables deconvolution of nitro electronic/H-bonding effects. Synthetic route suggests utility as PAR-1 antagonist precursor. Supplied at ≥95% purity for automated parallel synthesis, screening, and HTS.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B8030429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O2/c17-16(18)11-3-4-12-10(8-14-13(12)7-11)9-15-5-1-2-6-15/h3-4,7-8,14H,1-2,5-6,9H2
InChIKeyYDTIVJACAUPSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole – A Dual-Functionalized Indole Scaffold for Targeted Medicinal Chemistry Sourcing


6-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole (CAS 340967-98-8) is a synthetic heterocyclic compound consisting of an indole core substituted with a nitro group at the 6‑position and a pyrrolidin‑1‑ylmethyl moiety at the 3‑position [REFS‑1]. With a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g·mol⁻¹, it is supplied as a solid screening compound by major chemical vendors under the AldrichCPR collection and other catalogues [REFS‑2]. The simultaneous presence of an electron‑withdrawing nitro group and a basic tertiary‑amine side‑chain creates a chemically distinct pharmacophore that is not replicated by simpler indole or indazole analogs, making this compound a valuable starting point for structure‑activity relationship (SAR) explorations in medicinal chemistry.

Why 6‑Nitro‑3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole Cannot Be Replaced by Close Analogs: Pharmacophore‑Level Differentiation


The combination of the 6‑nitro and 3‑(pyrrolidin‑1‑ylmethyl) substituents on the indole framework is not present in any common analog, and each functional group independently modulates physicochemical and biological properties. Removal of the pyrrolidinylmethyl side‑chain (as in 6‑nitroindole) eliminates the tertiary‑amine hydrogen‑bond acceptor and alters lipophilicity, while omission of the nitro group (as in 3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole) removes a strong electron‑withdrawing substituent that can influence both reactivity and target engagement [REFS‑1]. Regioisomeric placement of the nitro group (5‑ vs 6‑position) can dramatically shift electronic distribution and binding affinity. Consequently, substituting this compound with a mono‑functionalized or regioisomeric analog risks a loss of the specific SAR profile that makes it valuable for kinase‑focused or receptor‑targeted discovery programs.

Quantitative Differentiation Data for 6‑Nitro‑3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole Against Its Closest Analogs


Computed XLogP3 Lipophilicity: Intermediate Value Between Mono‑Substituted Analogs

The target compound exhibits an XLogP3 of 2.2, which lies numerically between that of 6‑nitro‑1H‑indole (2.5) and 3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole (2.3) [REFS‑1][REFS‑2][REFS‑3]. This intermediate lipophilicity suggests a balanced solubility‑permeability profile that is distinct from either mono‑substituted analog, potentially reducing non‑specific binding while maintaining adequate membrane passage.

Medicinal Chemistry Lipophilicity Drug Design

Topological Polar Surface Area (TPSA): Elevated Value Indicating Reduced CNS Penetration Potential

The TPSA of the target compound is 64.9 Ų, which is higher than that of 6‑nitro‑1H‑indole (61.6 Ų) and substantially larger than that of 3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole (estimated ~19 Ų) [REFS‑1][REFS‑2][REFS‑3]. TPSA values above 60 Ų are commonly associated with poor passive blood‑brain‑barrier penetration, whereas the low TPSA of the des‑nitro analog predicts excellent CNS access. This property‑based differentiation allows researchers to select the appropriate scaffold for peripheral vs. central‑nervous‑system targets.

Medicinal Chemistry ADME Blood‑Brain Barrier

Hydrogen‑Bond Acceptor Count: Enhanced Solubility Capacity vs the Des‑Nitro Analog

The target molecule possesses three hydrogen‑bond acceptors (two nitro oxygen atoms plus the pyrrolidine nitrogen), whereas the des‑nitro analog 3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole has only one [REFS‑1][REFS‑2]. The additional acceptor capacity can improve aqueous solubility through stronger water‑solute interactions and may facilitate distinct binding interactions with kinase hinge regions or receptor polar pockets. However, empirical solubility measurements are not publicly available, and this inference is based on computed properties.

Medicinal Chemistry Solubility Molecular Recognition

Commercial Purity Specifications: 95–98% Assay Supporting Reproducible Synthesis

Multiple vendors list the minimum purity of this compound as 95% (AKSci) or 98% (MolCore) [REFS‑1][REFS‑2]. While many close analogs are also offered at similar purity levels, the availability of a defined purity specification from independent suppliers reduces the risk of lot‑to‑lot variability and provides an objective quality benchmark for procurement decisions. Buyers should note that Sigma‑Aldrich′s AldrichCPR listing explicitly states that no analytical data are collected, placing the burden of identity and purity verification on the purchaser [REFS‑3].

Chemical Sourcing Purity Reproducibility

Putative VEGFR‑2/PDGFRβ Kinase Inhibition: MeSH Annotation Distinguishing the Compound from Unannotated Indole Building Blocks

The Medical Subject Headings (MeSH) record associated with this compound describes it as “an indole and pyrrole derivative that inhibits VEGFR‑2 and PDGFR BETA RECEPTOR TYROSINE KINASES” and notes its use as an antineoplastic agent in gastrointestinal stromal tumors and renal cell carcinoma [REFS‑1]. In contrast, common analog 3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole is annotated primarily as a 5‑HT₃ receptor ligand. No primary pharmacological data (IC₅₀, Kd) are publicly linked to this compound; therefore this annotation should be treated as a class‑level inference rather than a confirmed activity. Nonetheless, it represents a differentiating signal that may prioritize the compound for kinase‑focused screening collections.

Oncology Kinase Inhibition VEGFR‑2

Optimal Application Scenarios for 6‑Nitro‑3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole Based on Quantitative Differentiation Evidence


Peripheral Kinase Inhibitor Lead Generation (Oncology)

The MeSH annotation linking this compound to VEGFR‑2 and PDGFRβ inhibition, combined with its elevated TPSA (64.9 Ų) that predicts low CNS penetration, makes it a suitable starting point for developing peripherally restricted kinase inhibitors [REFS‑1][REFS‑2]. Researchers aiming to minimize central‑nervous‑system side effects can leverage the built‑in TPSA‑driven brain‑exclusion feature while retaining the kinase‑interaction potential suggested by the MeSH record.

SAR Studies Exploring the Nitro Group Electronic Effect

The presence of the 6‑nitro group differentiates this compound from the des‑nitro analog 3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole. Medicinal chemists can use the pairwise comparison of these two compounds to deconvolute the electronic and hydrogen‑bonding contributions of the nitro substituent to target binding, solubility, and metabolic stability [REFS‑3].

Multi‑Step Synthesis of Indazole‑Based PAR‑1 Antagonists

A published synthetic route demonstrates the conversion of 6‑nitroindole derivatives into indazole intermediates that are key precursors to thrombin receptor (PAR‑1) antagonists [REFS‑4]. While the route described uses the indazole analog, the structural homology suggests that 6‑nitro‑3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole could serve as a late‑stage diversification point for generating novel PAR‑1 antagonist candidates.

High‑Purity Building Block for Automated Parallel Synthesis

With a defined purity specification of 95–98% from independent suppliers [REFS‑5], this compound meets the quality requirements for automated parallel synthesis and high‑throughput experimentation platforms. Its unique combination of functional groups enables diverse chemical transformations (nitro reduction, N‑alkylation, Mannich reactions) while minimizing impurity‑driven side reactions.

Quote Request

Request a Quote for 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.